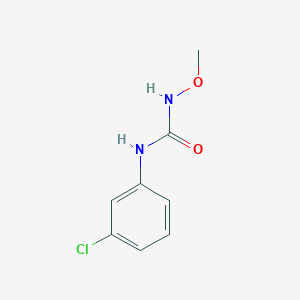
N-(3-Chlorophenyl)-N'-methoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-N’-methoxyurea is an organic compound characterized by the presence of a chlorophenyl group and a methoxyurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-methoxyurea typically involves the reaction of 3-chloroaniline with methoxyisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+methoxyisocyanate→N-(3-Chlorophenyl)-N’-methoxyurea
Industrial Production Methods
Industrial production of N-(3-Chlorophenyl)-N’-methoxyurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-N’-methoxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenylurea derivatives, while substitution reactions can produce various substituted phenylurea compounds.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-N’-methoxyurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-N’-methoxyurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chlorophenyl)urea: Similar structure but lacks the methoxy group.
N-(3-Chlorophenyl)-N’-methylurea: Contains a methyl group instead of a methoxy group.
N-(3-Chlorophenyl)-N’-ethylurea: Contains an ethyl group instead of a methoxy group.
Uniqueness
N-(3-Chlorophenyl)-N’-methoxyurea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
52420-56-1 |
|---|---|
Fórmula molecular |
C8H9ClN2O2 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-methoxyurea |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-11-8(12)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
FCEUHSVWYAXCAV-UHFFFAOYSA-N |
SMILES canónico |
CONC(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


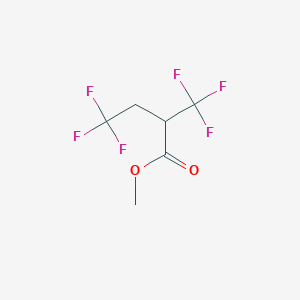

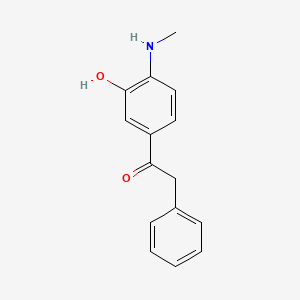

![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
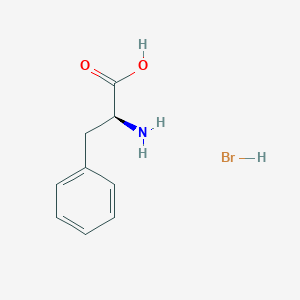


![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
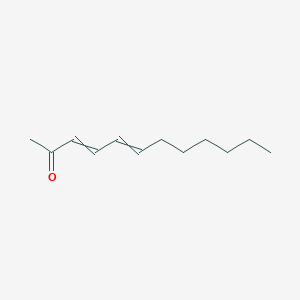
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
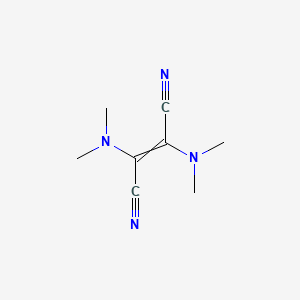

![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
